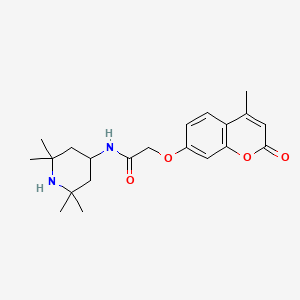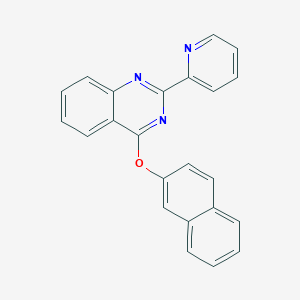![molecular formula C19H20N2O3 B7469152 3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid, commonly known as MPBC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
MPBC acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It works by increasing the levels of serotonin in the brain, which helps regulate mood, appetite, and sleep. The 5-HT1A receptor agonist activity of MPBC also plays a role in its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MPBC has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various scientific research studies. It has also been shown to have anti-inflammatory and neuroprotective properties. MPBC has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. MPBC has also been shown to modulate the levels of various neurotransmitters such as dopamine, norepinephrine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPBC in lab experiments include its high yield and purity, reproducibility of the synthesis method, and its potential therapeutic applications. The limitations of using MPBC in lab experiments include the need for further studies to fully understand its mechanism of action and potential therapeutic applications. MPBC is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the scientific research of MPBC. One direction is to further study its potential therapeutic applications in the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its potential as an anti-inflammatory agent and for its neuroprotective properties. Further studies are also needed to fully understand its mechanism of action and to establish its long-term safety and efficacy. Additionally, the synthesis method of MPBC can be optimized for large-scale production to facilitate its potential therapeutic applications.
Conclusion:
In conclusion, MPBC is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action involves acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. MPBC has been found to have anxiolytic, antidepressant, and antipsychotic effects and has also been shown to have anti-inflammatory and neuroprotective properties. Further studies are needed to fully understand its potential therapeutic applications and to establish its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of MPBC involves the reaction of 3-methylbenzoyl chloride with 1-benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain MPBC in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Aplicaciones Científicas De Investigación
MPBC has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. MPBC has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective properties. The scientific research application of MPBC is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
Propiedades
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(13-15)19(23)24/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFBVTRRHDQAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)







![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)


![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)